molecular formula C6H10N2O B1428802 1-(methoxymethyl)-4-methyl-1H-pyrazole CAS No. 1803562-68-6

1-(methoxymethyl)-4-methyl-1H-pyrazole

Cat. No. B1428802
M. Wt: 126.16 g/mol
InChI Key: WSTFFWKWDPXUJD-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-4-methyl-1H-pyrazole (MMMP) is a chemical compound that has been studied for its potential applications in various scientific research fields. It is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and two carbon atoms. MMMP is a colorless, volatile, and water-soluble compound. This compound has been studied for its potential applications in the fields of organic synthesis, catalysis, and drug discovery.

Scientific Research Applications

Molecular Structure and Tautomerism

Research on NH-pyrazoles, including compounds structurally related to 1-(methoxymethyl)-4-methyl-1H-pyrazole, has highlighted their unique tautomerism and molecular structures determined by X-ray crystallography and NMR spectroscopy. These studies provide insights into the stabilization mechanisms of these compounds through hydrogen bonding and their tautomerism in both solution and solid states, which are crucial for understanding their chemical behavior and potential applications in designing novel compounds (Cornago et al., 2009).

Synthetic Chemistry and Catalysis

Another study describes the synthesis of polyketide aromatics from pyrylium salts, showcasing the utility of methoxypyrylium compounds derived from pyranones. This synthetic route, involving biomimetic cyclization, demonstrates the potential of using methoxymethyl pyrazole derivatives in synthesizing complex aromatic systems, indicating their role in organic synthesis and the development of new synthetic methodologies (Griffin et al., 1984).

Biological Activities

A study on the synthesis, characterization, and biological activities of pyrazole derivatives revealed their potential pharmacophore sites for antitumor, antifungal, and antibacterial activities. These findings underscore the importance of pyrazole derivatives, including 1-(methoxymethyl)-4-methyl-1H-pyrazole, in medicinal chemistry for developing new therapeutic agents (Titi et al., 2020).

Material Science and Polymerization

The catalysis design for ring-opening polymerization of cyclic esters using pyrazole derivatives showcases the applicability of these compounds in material science. This research elucidates how pyrazole-based catalysts can be used in polymer synthesis, offering new avenues for developing materials with specific properties (Chisholm et al., 2007).

properties

IUPAC Name

1-(methoxymethyl)-4-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6-3-7-8(4-6)5-9-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTFFWKWDPXUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273789
Record name 1H-Pyrazole, 1-(methoxymethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methoxymethyl)-4-methyl-1H-pyrazole

CAS RN

1803562-68-6
Record name 1H-Pyrazole, 1-(methoxymethyl)-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803562-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-(methoxymethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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